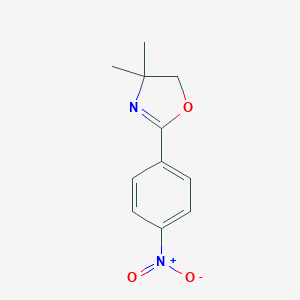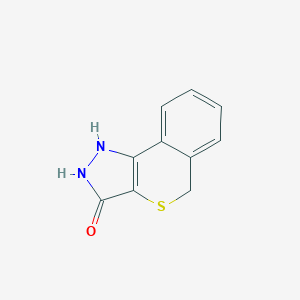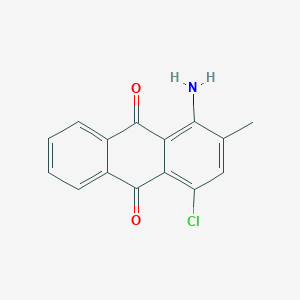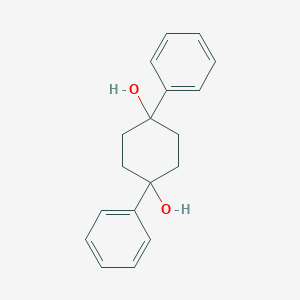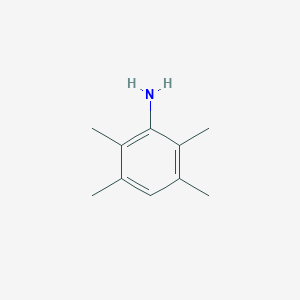
2,3,5,6-Tetramethylaniline
Overview
Description
2,3,5,6-Tetramethylaniline (TMA) is a colorless to pale yellow liquid that is widely used in various industries, including pharmaceuticals, agrochemicals, and dyes. TMA is also a useful intermediate in the synthesis of several organic compounds. In recent years, TMA has drawn significant attention from researchers due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethylaniline is not well understood. However, studies have suggested that this compound may act as a reactive intermediate in several organic reactions. This compound has also been shown to act as a catalyst in several organic reactions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2,3,5,6-Tetramethylaniline has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is a useful intermediate in the synthesis of several organic compounds. This compound is also a useful catalyst in several organic reactions. However, this compound has some limitations for lab experiments. This compound is highly toxic and must be handled with care. This compound is also highly reactive and can react with several organic compounds.
Future Directions
2,3,5,6-Tetramethylaniline has several potential future directions for scientific research. One potential future direction is the development of new synthetic methods for this compound. Another potential future direction is the development of new organic compounds using this compound as an intermediate. This compound may also have potential applications in the development of new drugs for the treatment of cancer and inflammation.
Conclusion
In conclusion, this compound is a useful intermediate in the synthesis of several organic compounds. This compound has several potential applications in scientific research, including as a catalyst in several organic reactions and as a potential drug for the treatment of cancer and inflammation. This compound has several advantages and limitations for lab experiments, and future research should focus on developing new synthetic methods for this compound and exploring its potential applications in scientific research.
Synthesis Methods
2,3,5,6-Tetramethylaniline can be synthesized by several methods, including the Friedel-Crafts alkylation of aniline with trimethylaluminum, the reaction of N,N-dimethylaniline with formaldehyde, and the reaction of N,N-dimethylaniline with methyl iodide. Among these methods, the Friedel-Crafts alkylation of aniline with trimethylaluminum is the most commonly used method for the synthesis of this compound.
Scientific Research Applications
2,3,5,6-Tetramethylaniline has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the synthesis of organic compounds. This compound is a useful intermediate in the synthesis of several organic compounds, including dyes, agrochemicals, and pharmaceuticals. This compound is also used as a catalyst in several organic reactions.
properties
IUPAC Name |
2,3,5,6-tetramethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZPJZYQBNOPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392645 | |
| Record name | 2,3,5,6-tetramethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2217-46-1 | |
| Record name | 2,3,5,6-Tetramethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-tetramethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)

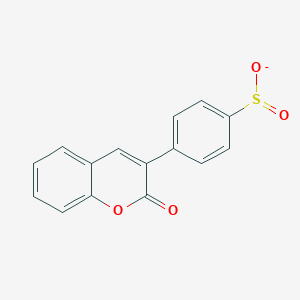
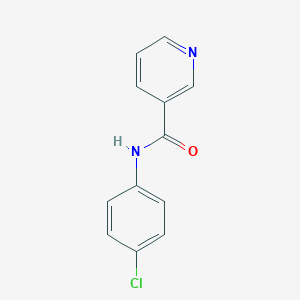

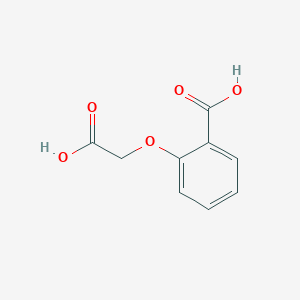
![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)

![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
